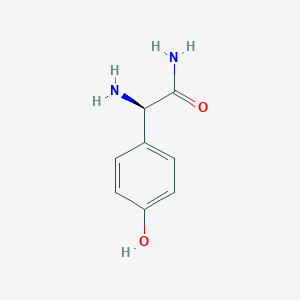

(R)-2-amino-2-(4-hydroxyphenyl)acetamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-amino-2-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(8(10)12)5-1-3-6(11)4-2-5/h1-4,7,11H,9H2,(H2,10,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFROZWIRZWMFE-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431127 | |

| Record name | (R)-2-amino-2-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54397-23-8 | |

| Record name | (R)-2-amino-2-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

(R)-2-amino-2-(4-hydroxyphenyl)acetamide CAS number and molecular weight

CAS Number: 54397-23-8 Molecular Weight: 166.18 g/mol [1][2]

Executive Summary

(R)-2-amino-2-(4-hydroxyphenyl)acetamide, also known as D-4-hydroxyphenylglycinamide , is a critical chiral building block and reference standard in the pharmaceutical industry.[1] It serves as a primary intermediate in the semi-synthesis of

This guide details the physicochemical properties, synthetic pathways, and analytical protocols required for the rigorous handling and characterization of this compound. It is designed for medicinal chemists and process engineers focusing on antibiotic development and impurity profiling (e.g., Amoxicillin Impurity J).

Chemical Identity & Properties

Core Data

| Property | Specification |

| CAS Number | 54397-23-8 |

| IUPAC Name | (2R)-2-amino-2-(4-hydroxyphenyl)acetamide |

| Synonyms | D-p-Hydroxyphenylglycinamide; Amoxicillin Impurity J |

| Molecular Weight | 166.18 g/mol |

| Molecular Formula | |

| Chirality | R-isomer (corresponds to D-amino acid configuration) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, DMSO, and dilute acids |

| Melting Point | >200°C (decomposition) |

Structural Visualization

The following diagram illustrates the stereochemical configuration and functional groups critical for its reactivity in peptide coupling.

[1]

Pharmaceutical Applications & Synthesis[1][2][4][5]

Role in Drug Development

This compound functions as the "side chain" donor for semi-synthetic antibiotics. The (R)-configuration is essential for biological activity; the (S)-isomer is pharmacologically inactive in this context.[1]

-

Cefadroxil Synthesis: The amide moiety is often hydrolyzed or modified in situ during the coupling with the cephalosporin nucleus (7-ADCA).

-

Impurity Profiling: It is a known degradation product of Amoxicillin and Cefadroxil. Its presence must be monitored in final drug products (limit typically <0.15%).

Synthetic Pathways

The industrial production typically proceeds via the "Dane Salt" method or enzymatic resolution to ensure high enantiomeric purity (>99% ee).

Workflow: Chemical Synthesis from D-HPG

-

Activation: The carboxylic acid is activated (e.g., as a mixed anhydride or acid chloride).

-

Amidation: Reaction with ammonia or an ammonia source yields the amide.

Analytical Characterization Protocols

To validate the identity and purity of (R)-2-amino-2-(4-hydroxyphenyl)acetamide, the following multi-modal analysis is recommended.

HPLC Method (Impurity Profiling)

This method separates the amide from the free acid (D-HPG) and the parent antibiotic.[1]

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.05 M Phosphate Buffer (pH 4.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-10% B over 15 mins (Polar compound elutes early).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm (Phenolic absorption).

-

Retention Time: Expect elution before D-HPG due to amide basicity/polarity shift.[1]

Proton NMR ( H-NMR)[1]

-

Solvent: DMSO-

-

Key Signals:

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store at -20°C (hygroscopic). Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidative darkening of the phenol group.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Avoid inhalation of dust.

References

-

Sigma-Aldrich. (2R)-2-Amino-2-(4-hydroxyphenyl)-acetamide Pharmaceutical Secondary Standard. Link

-

ChemicalBook. (R)-2-amino-2-(4-hydroxyphenyl)acetamide Properties and Suppliers. Link

-

National Institutes of Health (PubChem). Cefadroxil Compound Summary (Structure & Impurities). Link

-

ChemScene. D-4-Hydroxyphenylglycine (Precursor Data). Link

-

UNESP. Characteristics, Properties and Analytical Methods of Cefadroxil: A Review. Link

Sources

Technical Guide: The Role of (R)-2-amino-2-(4-hydroxyphenyl)acetamide in Beta-Lactam Antibiotic Synthesis

Executive Summary

(R)-2-amino-2-(4-hydroxyphenyl)acetamide, commonly referred to as D-4-hydroxyphenylglycine amide (D-HPGA) , serves as a critical chiral pivot in the industrial synthesis of semi-synthetic beta-lactam antibiotics. While often overshadowed by its hydrolyzed counterpart (D-4-hydroxyphenylglycine, D-HPG), the amide represents a distinct thermodynamic and kinetic node in the biocatalytic supply chain.

This guide analyzes the molecule’s utility in two distinct phases:

-

Upstream Biogenesis: As the penultimate intermediate in the "Hydantoin Process," enabling 100% theoretical yield via dynamic kinetic resolution.

-

Downstream Coupling: As a potential direct acyl donor for Penicillin G Acylase (PGA) mediated synthesis of Amoxicillin and Cefadroxil, and as a critical impurity marker for quality control.

Molecular Architecture & Strategic Significance

The pharmacological efficacy of antibiotics like Amoxicillin and Cefadroxil hinges on the (R)-configuration of their side chains. The (S)-enantiomer is inactive and potentially toxic.

Structural Properties

-

IUPAC Name: (2R)-2-amino-2-(4-hydroxyphenyl)acetamide

-

Chirality: The (R)-configuration (D-isomer) is mandatory for the antibiotic's fit into the Penicillin-Binding Proteins (PBPs) of target bacteria.

-

Functionality: The amide moiety (

) renders the molecule more water-soluble than the zwitterionic free acid (D-HPG) and serves as a "masked" carboxylate.

Comparison of Acyl Donors

In enzymatic coupling, the activation energy of the acyl donor dictates the reaction velocity (

| Acyl Donor Form | Leaving Group | Solubility | Kinetic Suitability (PGA) |

| D-HPG Amide | Ammonia ( | High | Moderate (High |

| D-HPG Methyl Ester | Methanol ( | Moderate | Optimal (Standard for Enzymatic Synthesis) |

| D-HPG Dane Salt | Chemical LG | Low (Organic req.) | Optimal (Standard for Chemical Synthesis) |

Upstream Biocatalysis: The Hydantoin Cascade[3]

The most efficient industrial route to (R)-2-amino-2-(4-hydroxyphenyl)acetamide is the "Hydantoinase-Carbamoylase" process . Unlike chemical resolution, which wastes 50% of the racemic starting material, this enzymatic cascade utilizes a racemase to achieve a theoretical 100% yield of the (R)-isomer.

The Enzymatic Workflow

The process transforms the achiral or racemic substrate DL-5-(4-hydroxyphenyl)hydantoin into the optically pure amide.

-

Racemization: Spontaneous or enzymatic racemization ensures the (S)-hydantoin converts to the (R)-hydantoin.

-

Ring Opening: D-Hydantoinase specifically hydrolyzes the (R)-hydantoin ring to form N-carbamoyl-D-HPG.

-

Decarbamoylation: D-Carbamoylase hydrolyzes the carbamoyl group. In many bacterial strains (e.g., Agrobacterium radiobacter), this step yields the D-HPG Amide as a stable intermediate before final hydrolysis to the acid.

Visualization: The Hydantoin Cascade

The following diagram illustrates the dynamic kinetic resolution pathway.

Caption: The Hydantoinase-Carbamoylase cascade converting racemic hydantoin to D-HPG Amide via dynamic kinetic resolution.

Downstream Application: Coupling Strategies

Once the (R)-amide is isolated (or generated in situ), it enters the antibiotic assembly phase.

Protocol: Enzymatic Synthesis of Amoxicillin (Kinetically Controlled)

While the methyl ester is the standard acyl donor, the amide can be used in specific kinetically controlled synthesis (KCS) setups using Penicillin G Acylase (PGA).[1] This avoids the use of toxic methylating agents.[2]

Reagents:

-

Nucleophile: 6-Aminopenicillanic Acid (6-APA).[1]

-

Acyl Donor: (R)-2-amino-2-(4-hydroxyphenyl)acetamide.

-

Catalyst: Immobilized Penicillin G Acylase (e.g., from E. coli).

Step-by-Step Methodology:

-

Solubilization: Dissolve 6-APA (50 mM) in phosphate buffer (pH 6.5).

-

Donor Addition: Add D-HPG Amide (150 mM). A molar excess (3:1) is crucial to drive the equilibrium toward synthesis over hydrolysis.

-

Enzyme Loading: Add immobilized PGA (100 IU/mL).

-

Reaction: Incubate at 25°C with gentle overhead stirring.

-

Monitoring: Monitor the formation of Amoxicillin via HPLC.

-

Critical Control Point: The reaction must be stopped at maximum conversion (

) before the enzyme begins hydrolyzing the formed antibiotic (secondary hydrolysis).

-

-

Termination: Filter out the immobilized enzyme.

-

Crystallization: Adjust pH to the isoelectric point of Amoxicillin (pH 4.8) to precipitate the product.

Visualization: Convergent Synthesis Workflow

This diagram details how the amide integrates into the final drug molecule.

Caption: Kinetically controlled enzymatic synthesis showing the competition between antibiotic formation and hydrolysis.

Quality Control & Impurity Management

In pharmaceutical manufacturing, (R)-2-amino-2-(4-hydroxyphenyl)acetamide is classified as a Process Related Impurity .

-

Origin: Incomplete conversion during side-chain synthesis or degradation of the Dane salt.

-

Regulatory Limit: Typically < 0.15% in the final API (Active Pharmaceutical Ingredient).

-

Detection: High-Performance Liquid Chromatography (HPLC).

-

Column: C18 Reverse Phase.

-

Mobile Phase: Phosphate buffer (pH 5.0) / Acetonitrile gradient.

-

Retention: The amide is more polar than the ester or the final antibiotic, eluting earlier in reverse-phase systems.

-

References

-

Biocatalytic Production of D-Amino Acids: Nandanwar, H. S., et al. (2013). Enzymatic Production of D-Amino Acids. Methods in Molecular Biology. Link

-

Hydantoinase Process Overview: Altenbuchner, J., et al. (2001). Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids. Current Opinion in Biotechnology. Link

-

Amoxicillin Enzymatic Synthesis: BenchChem Technical Guides. The Synthesis of Amoxicillin: A Technical Guide to the Crucial Role of 6-Aminopenicillanic Acid. Link

-

Impurity Characterization: Axios Research. (R)-2-amino-2-(4-hydroxyphenyl)acetamide Reference Standard. Link

-

Enzyme Kinetics in Beta-Lactams: Gonçalves, L.R.B., et al. (2003). Inhibitory effects in the side reactions occurring during the enzymic synthesis of amoxicillin. Enzyme and Microbial Technology. Link

Sources

Solubility Profile of (R)-2-amino-2-(4-hydroxyphenyl)acetamide in Organic Solvents

Executive Summary & Physicochemical Architecture

(R)-2-amino-2-(4-hydroxyphenyl)acetamide , commonly referred to in industrial pharmaceutical chemistry as D-HPGA or D-p-hydroxyphenylglycinamide (CAS: 54397-23-8), serves as a critical chiral synthon in the semi-synthesis of

Unlike its parent acid (D-4-hydroxyphenylglycine), the amide functionality alters the zwitterionic character, reducing water solubility at neutral pH while maintaining high sensitivity to pH shifts due to the phenolic hydroxyl and the

Structural Determinants of Solubility

The solubility profile is governed by three competing structural motifs:

-

The Phenolic Moiety: Provides weak acidity (

) and hydrogen bond donation/acceptance. -

The

-Amine: Provides basicity ( -

The Amide Backbone: Increases lattice energy via strong intermolecular hydrogen bonding (amide-amide interactions), significantly raising the melting point (

) and reducing solubility in non-polar organic solvents.

Solubility Profile: Solvent Systems & Thermodynamics

The following data synthesizes industrial isolation parameters and physicochemical properties. Note that D-HPGA exhibits a "U-shaped" solubility curve relative to pH, but a steep decline in solubility as the dielectric constant of the solvent decreases.

Table 1: Semi-Quantitative Solubility Matrix ( )

| Solvent Class | Specific Solvent | Solubility Rating | Physicochemical Rationale |

| Aqueous (Acidic) | 1.0 M HCl / | High (>50 g/L) | Protonation of |

| Aqueous (Basic) | 1.0 M NaOH / KOH | High (>40 g/L) | Deprotonation of Phenolic |

| Polar Protic | Water (Neutral pH) | Low (<5 g/L) | High lattice energy dominates; lack of net charge at neutral pH limits hydration. |

| Lower Alcohols | Methanol | Moderate-Low | Soluble enough for seeding/washing; disrupts some H-bonds but less effective than water. |

| Lower Alcohols | Ethanol / IPA | Sparingly Soluble | Increasing alkyl chain length drastically reduces solvation of the polar amide/amine. |

| Polar Aprotic | DMSO / DMF | Moderate | High dielectric constant disrupts amide-amide stacking; useful for stock solutions. |

| Non-Polar | Ethyl Acetate / DCM | Insoluble | Lack of H-bonding capability cannot overcome solute-solute lattice energy. |

| Hydrocarbon | Hexane / Toluene | Insoluble | Complete polarity mismatch. |

Thermodynamic Insight: The Antisolvent Effect

In process chemistry, the purification of D-HPGA relies on the Entropic Penalty of mixing. Adding a co-solvent like Isopropyl Alcohol (IPA) or Acetone to an aqueous solution of D-HPGA forces the water molecules to organize around the organic solvent, reducing their availability to hydrate the D-HPGA molecule. This triggers controlled nucleation.

Technical Protocol: Solubility Determination & Crystallization

This section details a self-validating workflow to determine the precise solubility limit and harvest high-purity material.

Protocol A: Gravimetric Solubility Determination (Self-Validating)

Objective: Establish the saturation point in a binary solvent system (e.g., Water/Methanol).

-

Preparation: Weigh 1.0 g of D-HPGA into a jacketed equilibrium vessel.

-

Solvent Addition: Add 10 mL of the target solvent.

-

Equilibration: Stir at 200 RPM for 24 hours at constant temperature (

). -

Validation Check (The "Excess" Rule): Stop stirring. Ensure solid residue remains visible. If fully dissolved, add more solid (0.5 g increments) until saturation is visually confirmed.

-

Sampling: Filter the supernatant through a 0.45

m PTFE syringe filter (pre-heated to -

Quantification:

-

Method 1 (Gravimetric): Evaporate a 5 mL aliquot to dryness under vacuum; weigh the residue.

-

Method 2 (HPLC - Preferred): Dilute aliquot 1:100 in mobile phase and quantify against a standard curve.

-

Protocol B: pH-Swing Crystallization (Purification)

Context: Isolating D-HPGA from enzymatic reaction mixtures.

-

Dissolution: Dissolve crude D-HPGA in minimum volume of 1.0 M HCl (Target concentration: ~100 g/L). Solution pH should be < 2.0.

-

Clarification: Filter to remove insoluble mechanical impurities.

-

Neutralization (The Critical Step): Slowly add 20% NaOH or Ammonia.

-

Target: pH 7.0 - 7.5 (The Isoelectric Point, pI).

-

-

Antisolvent Addition: Once turbidity begins (approx pH 4-5), begin adding Methanol or Ethanol (ratio 1:1 v/v relative to aqueous volume).

-

Aging: Cool to 0-5°C and hold for 4 hours to maximize yield (minimizing supersaturation).

-

Filtration: Wash cake with cold Ethanol to displace mother liquor.

Mechanistic Visualization

The following diagrams illustrate the pH-dependent solubility switching and the isolation workflow.

Diagram 1: pH-Dependent Speciation & Solubility Switch

This diagram demonstrates why pH control is the primary lever for D-HPGA solubility, more so than solvent choice.

Caption: D-HPGA transitions between soluble ionic forms and the insoluble neutral form based on pH, defining the isolation window.

Diagram 2: Industrial Isolation Workflow

A logical flow for purifying D-HPGA using the solubility principles described.

Caption: Step-by-step isolation utilizing pH-swing and antisolvent crystallization dynamics.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9815310, (R)-2-amino-2-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: (R)-2-amino-2-(4-hydroxyphenyl)acetamide. Retrieved from [Link][1]

- Wegman, M. A., et al. (2001).Chemo-enzymatic synthesis of D-p-hydroxyphenylglycine derivatives. Covers the solubility challenges of D-HPG amides during enzymatic synthesis.

Sources

Thermodynamic Stability of (R)-2-amino-2-(4-hydroxyphenyl)acetamide

This guide details the thermodynamic and kinetic stability profile of (R)-2-amino-2-(4-hydroxyphenyl)acetamide , a critical intermediate in the synthesis of semi-synthetic cephalosporins (e.g., Cefadroxil, Cefprozil).

An In-Depth Technical Guide for Process Development & Quality Control

Executive Summary

(R)-2-amino-2-(4-hydroxyphenyl)acetamide (also known as D-4-hydroxyphenylglycine amide or D-HPGA) exhibits a complex stability profile governed by its amphoteric nature and the lability of its benzylic chiral center. While kinetically stable in the solid state, it is thermodynamically unstable in aqueous solution relative to its hydrolysis product (D-4-hydroxyphenylglycine).

Key Stability Drivers:

-

Solid-State: High lattice energy confers stability, but the compound is prone to polymorphism and hydrate formation.

-

Solution State: Subject to three primary degradation vectors: Amide Hydrolysis (pH-dependent), Racemization (Base-catalyzed), and Oxidative Dimerization (Phenolic coupling).

-

Critical Control Point: The

-proton is acidic due to the electron-withdrawing phenyl and amide groups, making pH control essential to prevent optical purity loss.

Molecular Architecture & Physicochemical Properties

The thermodynamic behavior of D-HPGA is dictated by three functional motifs:

-

Primary Amine (

): Lower basicity than alkyl amines due to the electron-withdrawing phenyl ring. -

Phenolic Hydroxyl (

): Susceptible to oxidation at -

Amide Group: Neutral, but susceptible to hydrolysis.

| Property | Value / Characteristic | Thermodynamic Implication |

| Molecular Formula | MW: 166.18 g/mol | |

| Melting Point | High lattice enthalpy; indicates strong intermolecular H-bonding. | |

| Solubility (Water) | ~6 mg/mL (25°C) | Low solubility favors solid-state isolation but complicates liquid-phase processing. |

| Solubility (EtOH) | Insoluble | High polarity prevents dissolution in non-polar organics. |

| Chirality | (R)-enantiomer | Metastable relative to the racemate ( |

Chemical Stability & Degradation Pathways

The degradation of D-HPGA is a network of competing reactions. Understanding the kinetics of these pathways is crucial for defining the thermodynamic design space.

Degradation Network Diagram

Caption: Degradation network of (R)-2-amino-2-(4-hydroxyphenyl)acetamide showing racemization, hydrolysis, and oxidation pathways.

Hydrolysis Thermodynamics

The hydrolysis of the amide bond is exergonic (

-

Acid Catalysis (pH < 4): Protonation of the carbonyl oxygen activates the amide. The reaction is irreversible.[2]

-

Base Catalysis (pH > 9): Nucleophilic attack by

. This competes aggressively with racemization. -

Thermodynamic Trap: Enzymatic synthesis (e.g., using Penicillin G Acylase) is often performed at pH 6.0–7.5 to minimize chemical hydrolysis while maintaining enzyme activity.

Racemization Kinetics (The Critical Instability)

Phenylglycine derivatives are uniquely prone to racemization because the benzylic proton is acidic.

-

Mechanism: Base-catalyzed proton abstraction at the

-carbon forms a planar enolate intermediate, destroying chirality. -

Rate Law:

. -

Impact: At pH > 9.0, racemization becomes faster than hydrolysis. This is exploited in Dynamic Kinetic Resolution (DKR) but is detrimental for storage.

Experimental Protocols: Stability & Solubility Assessment

To validate the thermodynamic stability of D-HPGA, the following "self-validating" protocols should be employed.

Stability-Indicating HPLC Method

This method separates the (R)-amide from its (S)-enantiomer and the hydrolysis product (D-HPG).

Chromatographic Conditions:

-

Column: Chiralpak AGP (or equivalent

-acid glycoprotein column) for direct enantiomeric separation, OR C18 column with chiral mobile phase additive (e.g., -

Mobile Phase: 10 mM Ammonium Acetate (pH 5.0) : Acetonitrile (95:5 v/v).

-

Flow Rate: 0.8 mL/min.

-

Detection: UV @ 230 nm (Amide band) and 270 nm (Phenol band).

-

Temperature: 25°C.

Validation Criteria:

-

Resolution (

): > 1.5 between (R)-Amide and (S)-Amide. -

Tailing Factor: < 1.5 (Amine interaction with silanols can cause tailing; add triethylamine if necessary).

Forced Degradation Protocol

Perform these stress tests to determine the kinetic boundaries.

| Stress Condition | Procedure | Expected Outcome | Mechanism |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hrs | Formation of D-HPG (Acid) | Amide bond cleavage |

| Base Hydrolysis | 0.1 N NaOH, RT, 2 hrs | Racemization + Hydrolysis | Enolate formation |

| Oxidation | 3% | Pink/Brown discoloration | Phenolic radical coupling |

| Thermal (Solid) | 80°C, 75% RH, 7 days | Slight caking, hydrate formation | Physical instability |

Process Development Implications

Solubility & Crystallization

The solubility profile of D-HPGA is highly pH-dependent due to its zwitterionic potential (though less pronounced than the acid).

-

pH < 5: Soluble as the ammonium salt (

). -

pH 7-8: Minimum solubility (Free base region).

-

pH > 10: Soluble as the phenolate (

), but chemically unstable.

Crystallization Strategy: To maximize yield and stability, crystallize via Reactive Crystallization or pH Swing :

-

Dissolve at pH 2.0 (using HCl).

-

Filter to remove insoluble impurities.

-

Slowly neutralize to pH 7.2 with

at low temperature (0–5°C).-

Note: Low temperature is critical to inhibit the racemization rate (

) which has a high activation energy.

-

Storage Recommendations

-

Condition: Store at 2–8°C in tightly sealed containers.

-

Atmosphere: Nitrogen blanket is required to prevent oxidative pinking (quinone formation).

-

Desiccant: Essential. Moisture catalyzes solid-state hydrolysis and hydrate conversion.

References

-

ChemicalBook. (2025). (2R)-2-Amino-2-(4-hydroxyphenyl)acetamide Properties and Supplier Data. Link

-

PubChem. (2025).[3] Compound Summary: (R)-2-amino-2-(4-hydroxyphenyl)acetamide (CID 9815310). National Library of Medicine. Link

-

Wegman, M. A., et al. (2001). Chemoenzymatic synthesis of phenylglycine amides: Dynamic Kinetic Resolution. Biotechnology Progress, 17(3), 454-458. (Cited for Racemization Kinetics).[4][5][6]

-

Sigma-Aldrich. (2025). Reference Standard: (2R)-2-Amino-2-(4-hydroxyphenyl)-acetamide.[3][7] Link

- Gao, S., et al. (2013). Crystallization-Induced Dynamic Kinetic Resolution of Phenylglycine Amide. Crystal Growth & Design, 13(11).

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. (R)-2-amino-2-(4-hydroxyphenyl)acetamide | C8H10N2O2 | CID 9815310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 7. (2R)-2-AMINO-2-(4-HYDROXYPHENYL)ACETAMIDE CAS#: 178738-48-2 [m.chemicalbook.com]

Biocatalytic Precision: (R)-2-amino-2-(4-hydroxyphenyl)acetamide in Cefadroxil Synthesis

[1]

Executive Summary

This technical guide addresses the critical role of (R)-2-amino-2-(4-hydroxyphenyl)acetamide (also known as D-HPG amide or HPGA; CAS: 54397-23-8) as the activated acyl donor in the enzymatic synthesis of Cefadroxil.[1] Unlike traditional chemical synthesis using Dane salts and silylation—which requires hazardous solvents and complex deprotection steps—the enzymatic route utilizing HPGA offers a "green," kinetically controlled pathway. This guide details the mechanistic causality, experimental protocols, and process engineering required to maximize the Synthesis-to-Hydrolysis (S/H) ratio, a key performance indicator in industrial biocatalysis.

Molecular Architecture & Strategic Importance

The Intermediate: HPGA

(R)-2-amino-2-(4-hydroxyphenyl)acetamide is the amide derivative of D-p-hydroxyphenylglycine. Its specific stereochemistry (

Table 1: Physicochemical Profile of HPGA

| Property | Specification | Relevance to Process |

| CAS Number | 54397-23-8 | Identity verification. |

| Formula | C | Precursor stoichiometry. |

| Molar Mass | 166.18 g/mol | Mass balance calculations. |

| Solubility | Moderate in water | Allows for high-concentration aqueous loading. |

| Role | Activated Acyl Donor | Provides thermodynamic driving force for kinetic synthesis. |

The Paradigm Shift: Chemical vs. Enzymatic

In the chemical route, the carboxyl group of D-HPG must be activated (e.g., as a mixed anhydride) and the amino group protected (e.g., Dane salt). The enzymatic route uses HPGA, where the amide bond serves as an intrinsic "activation" energy source. The enzyme, Penicillin G Acylase (PGA), harnesses this energy to form a covalent acyl-enzyme intermediate, transferring the acyl group to the nucleophile (7-ADCA) rather than water.

The Kinetically Controlled Mechanism[1][4]

The synthesis of Cefadroxil from HPGA and 7-ADCA is not a thermodynamic equilibrium process; it is a kinetically controlled reaction. Success depends on the rate of nucleophilic attack by 7-ADCA being faster than the rate of hydrolysis by water.

Reaction Pathway Visualization

The following diagram illustrates the competition between the desired synthetic pathway and the parasitic hydrolytic pathways.

Figure 1: Kinetically controlled reaction network. Green arrows indicate the desired pathway; red dashed lines represent yield-destroying hydrolysis.

Experimental Protocol: Bench-Scale Synthesis

Objective: Synthesize Cefadroxil with a conversion yield >90% relative to 7-ADCA. Safety: Wear standard PPE. HPGA is an irritant; 7-ADCA is a sensitizer.

Reagents & Equipment

-

Enzyme: Immobilized Penicillin G Acylase (PGA) (e.g., from E. coli or Providencia rettgeri). Activity > 150 IU/g.[2]

-

Acyl Donor: (R)-2-amino-2-(4-hydroxyphenyl)acetamide (HPGA).

-

Nucleophile: 7-Amino-3-desacetoxycephalosporanic acid (7-ADCA).[3][4]

-

Buffer: 50 mM Potassium Phosphate, pH 6.5.

-

Equipment: Thermostated reactor (25°C), overhead stirrer, pH stat.

Step-by-Step Methodology

-

Reactor Preparation:

-

Charge the reactor with 100 mL of 50 mM phosphate buffer.

-

Equip with a pH probe connected to an autotitrator (using 2M H₂SO₄ and 2M NaOH for control).

-

Set temperature to 25°C . (Note: Lower temperatures suppress hydrolysis more than synthesis).

-

-

Substrate Loading (Supersaturation Strategy):

-

Add 7-ADCA (Nucleophile) to a concentration of 50 mM (~1.07 g).

-

Add HPGA (Acyl Donor) to a concentration of 150 mM (~2.5 g).

-

Rationale: A molar ratio of 3:1 (Donor:Nucleophile) drives the equilibrium toward the acyl-enzyme complex, maximizing the probability of 7-ADCA attack.

-

-

Enzymatic Initiation:

-

Add Immobilized PGA (1000 IU total activity).

-

Maintain stirring speed at 200-300 rpm (sufficient to suspend beads but avoid attrition).

-

-

Reaction Monitoring (The Self-Validating System):

-

Timepoints: T=0, 15, 30, 60, 120, 180 mins.

-

Analytical Method: HPLC (C18 column, Phosphate buffer/Methanol mobile phase, UV 254 nm).

-

Stop Criterion: Terminate when 7-ADCA conversion >95% or when Cefadroxil concentration plateaus. Crucial: Do not extend reaction time unnecessarily, as the enzyme will eventually hydrolyze the product (Cefadroxil) back to D-HPG and 7-ADCA.

-

-

Termination & Filtration:

-

Filter the reaction mixture through a sintered glass funnel to recover the immobilized enzyme (wash with buffer for reuse).

-

The filtrate contains Cefadroxil, unreacted HPGA, and byproduct D-HPG.

-

Process Engineering: Optimizing the S/H Ratio

The efficiency of this process is defined by the Synthesis (S) to Hydrolysis (H) ratio.[5]

To maximize this ratio, adhere to the following causal principles:

-

pH Sensitivity: Operate at pH 6.0–6.5.

-

Why? At higher pH (>7.5), the hydrolysis of the ester/amide bond is chemically accelerated, and the enzyme's hydrolytic activity increases.

-

-

Substrate Concentration: High concentrations of 7-ADCA favor synthesis.

-

Temperature: Operate at 4°C – 25°C.

-

Thermodynamics: Hydrolysis has a higher activation energy than aminolysis. Lower temperatures depress the hydrolysis rate significantly more than the synthesis rate.

-

Downstream Processing (DSP) & Purification

The filtrate from the bioreactor is a complex mixture. The isolation relies on the specific isoelectric point (pI) of Cefadroxil.

DSP Workflow Diagram

Figure 2: Downstream processing workflow for Cefadroxil isolation.

Crystallization Protocol[1]

-

Acidification: Lower the pH of the filtrate to ~1.5 using HCl. This ensures all species are fully dissolved and protonated.

-

Clarification: If the solution is turbid, filter again to remove insoluble impurities.

-

Crystallization: Slowly add NaOH to raise the pH to 5.0 (the isoelectric point of Cefadroxil).

-

Seeding: Add seed crystals of Cefadroxil Monohydrate at pH 4.5 to encourage uniform crystal growth.

-

Harvest: Cool to 4°C, filter the white precipitate, wash with cold water/acetone, and dry.

References

-

Kinetically Controlled Synthesis of Cefadroxil. Source: ResearchGate / Scientific Literature Context: Details the use of Penicillin G Acylase (PGA) and the competition between synthesis and hydrolysis. URL:

-

Optimization of Enzymatic Synthesis of Beta-Lactam Antibiotics. Source: MDPI / Catalysts Journal Context: Discusses the influence of pH, temperature, and substrate ratios on the S/H ratio. URL:

-

Process for the Crystallisation of Cefadroxil Monohydrate. Source: Google Patents (US20130217659A1) Context: Provides industrial parameters for the downstream isolation and crystallization of Cefadroxil. URL:

-

Properties of (R)-2-amino-2-(4-hydroxyphenyl)acetamide. Source: PubChem / NIH Context: Physicochemical data and identifiers for the intermediate.[1][8] URL:

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. 2-Amino-2-(4-hydroxyphenyl)acetamide | C8H10N2O2 | CID 11816063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US20130217659A1 - Process for the crystallisation of cefadroxil monohydrate - Google Patents [patents.google.com]

- 5. WO2004111241A1 - Penicillin acylase - Google Patents [patents.google.com]

- 6. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Study on Thermodynamics and Kinetics of Cephalexin Enzymatic Hydrolysis and Its Process Development to Prepare 7-ADCA | MDPI [mdpi.com]

Literature review on the biosynthesis of (R)-2-amino-2-(4-hydroxyphenyl)acetamide

An In-depth Technical Guide to the Biosynthesis of (R)-2-amino-2-(4-hydroxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-2-amino-2-(4-hydroxyphenyl)acetamide, a crucial chiral building block in the pharmaceutical industry, serves as a key side chain for the semi-synthetic antibiotic amoxicillin.[1] Traditional chemical synthesis routes for this compound often involve harsh conditions, hazardous reagents, and complex chiral resolution steps, presenting significant environmental and economic challenges.[2] This technical guide provides a comprehensive overview of modern biosynthetic and chemoenzymatic strategies for the stereoselective production of (R)-2-amino-2-(4-hydroxyphenyl)acetamide and its immediate precursor, (R)-p-hydroxyphenylglycine (R-HPG). We will explore the mechanisms, advantages, and practical implementation of key enzyme classes—including nitrilases, nitrile hydratases, and multi-enzyme cascades—that offer a greener, more efficient, and highly selective alternative to conventional chemistry. This document is intended to serve as a field-proven guide for researchers and process chemists, detailing the causality behind methodological choices and providing actionable protocols for laboratory and industrial application.

Introduction: The Imperative for Biocatalysis

The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. (R)-2-amino-2-(4-hydroxyphenyl)acetamide represents a class of chiral intermediates where stereochemical purity is not merely a regulatory hurdle but a fundamental requirement for therapeutic efficacy and safety. The alternative (S)-enantiomer can be inactive or, in some cases, contribute to undesirable side effects.

While chemical methods involving the resolution of racemic mixtures have been the historical standard, they are inherently inefficient, with a theoretical maximum yield of 50% without an effective racemization and recycling loop.[2] Biocatalysis, the use of natural or engineered enzymes, has emerged as a transformative technology, offering several distinct advantages:

-

Exceptional Stereoselectivity: Enzymes often exhibit near-perfect enantioselectivity (>99% enantiomeric excess, ee), eliminating the need for downstream resolution steps.[2][3]

-

Mild Reaction Conditions: Biocatalytic reactions typically occur in aqueous media at or near ambient temperature and neutral pH, reducing energy consumption and minimizing byproduct formation.[2]

-

Environmental Sustainability: By replacing hazardous organic solvents and heavy metal catalysts with biodegradable enzymes, biocatalysis significantly improves the green credentials of pharmaceutical manufacturing.[4]

-

Process Integration: The potential for whole-cell biocatalysis and multi-enzyme cascades allows for the telescoping of multiple synthetic steps into a single, efficient one-pot operation.[5][6]

This guide will dissect the most prominent and industrially relevant enzymatic pathways for synthesizing the target (R)-amide.

Core Biosynthetic Strategies: Pathways to the (R)-Amide

Two principal enzymatic strategies dominate the landscape for producing (R)-2-amino-2-(4-hydroxyphenyl)acetamide. The first is a direct chemoenzymatic approach starting from a nitrile precursor, and the second involves the initial biosynthesis of the corresponding (R)-amino acid followed by amidation.

Chemoenzymatic Synthesis via Nitrile Intermediates

This is arguably the most elegant and efficient approach, combining a simple chemical synthesis of a prochiral nitrile with a highly selective enzymatic hydrolysis step. The process leverages a dynamic kinetic resolution (DKR), where the unreacted, undesired (S)-nitrile is racemized in situ, allowing for a theoretical yield approaching 100%.[1][7]

Workflow: The process begins with the Strecker synthesis, a one-pot reaction of 4-hydroxybenzaldehyde, ammonia, and cyanide to produce racemic 2-amino-2-(4-hydroxyphenyl)acetonitrile.[7] This racemic nitrile is then directly subjected to enzymatic hydrolysis without purification.

Caption: Chemoenzymatic synthesis of the target (R)-amide via dynamic kinetic resolution.

Key Enzyme: Nitrile Hydratase (NHase, EC 4.2.1.84)

The success of this route hinges on the use of an (R)-selective nitrile hydratase. This enzyme catalyzes the hydration of the nitrile group to a primary amide.[8] Under mildly alkaline reaction conditions (pH > 9), the unreacted (S)-aminonitrile spontaneously racemizes to the (R)-form, which is then consumed by the enzyme.[7] This continuous depletion of the (R)-enantiomer drives the equilibrium of the racemization, enabling the conversion of the entire racemic starting material into the single desired (R)-amide product.

Alternative Enzyme: Nitrilase (EC 3.5.5.1)

While NHases directly yield the target amide, nitrilases are another powerful class of enzymes that can be employed.[9] Nitrilases hydrolyze the nitrile group directly to a carboxylic acid. An (R)-selective nitrilase can be used in a similar dynamic kinetic resolution setup to produce (R)-p-hydroxyphenylglycine (R-HPG). This amino acid would then require a subsequent amidation step to yield the final product. For the direct synthesis of the amide, the nitrile hydratase pathway is superior.

Biosynthesis via (R)-p-Hydroxyphenylglycine (R-HPG) Intermediate

This strategy involves first producing the chiral amino acid R-HPG, which is then converted to the amide. This route is particularly valuable when a robust platform for amino acid production is already established.

A) Hydantoinase/Carbamoylase Pathway

This is a well-established industrial process for producing enantiopure D-amino acids.[10]

-

Chemical Synthesis: A racemic mixture of DL-5-(4-hydroxyphenyl)hydantoin is synthesized from 4-hydroxybenzaldehyde, ammonium carbonate, and sodium cyanide.

-

Enzymatic Hydrolysis: A whole-cell biocatalyst, typically E. coli or Agrobacterium radiobacter, co-expressing two key enzymes is used.[2][10]

-

D-Hydantoinase (EC 3.5.2.2): Selectively opens the hydantoin ring of the D-enantiomer to form N-carbamoyl-D-p-hydroxyphenylglycine.

-

D-Carbamoylase (EC 3.5.1.77): Hydrolyzes the N-carbamoyl group to yield D-p-hydroxyphenylglycine (the same as R-HPG).

-

-

Racemization: A chemical or enzymatic racemase is employed to convert the unreacted L-hydantoin into the D-form, allowing for complete conversion.

Caption: The Hydantoinase process for producing (R)-p-hydroxyphenylglycine.

B) Multi-Enzyme Cascade from L-Tyrosine

More recently, sophisticated synthetic biology approaches have enabled the de novo synthesis of D-HPG from simple, renewable feedstocks like L-tyrosine.[5][6] A four-enzyme cascade has been successfully engineered in E. coli for this purpose.[5]

-

4-Hydroxymandelate Synthase (HmaS): Converts 4-hydroxyphenylpyruvate (derived from L-tyrosine) to 4-hydroxymandelate.

-

4-Hydroxymandelate Oxidase (Hmo): Oxidizes 4-hydroxymandelate to 4-hydroxyphenylglyoxylate.

-

D-Aminotransferase (or Engineered Dehydrogenase): The critical stereochemistry-determining step. An engineered meso-diaminopimelate dehydrogenase (CgDAPDH) or a D-4-hydroxyphenylglycine transaminase (HpgAT) reductively aminates 4-hydroxyphenylglyoxylate to D-HPG.[5]

-

Cofactor Recycling: An additional enzyme like glucose dehydrogenase is often included to regenerate the NAD(P)H cofactor required by the dehydrogenase/aminotransferase.

Final Step: Amidation of R-HPG

Once R-HPG is produced, the final step is the amidation of its carboxylic acid group. While this can be achieved through chemical methods, enzymatic approaches using engineered ligases or acyltransferases are being explored to maintain a fully biocatalytic route, though this step is less mature than the preceding ones.

Data Summary: A Comparative Analysis

The choice of synthetic route often depends on a trade-off between feedstock cost, process complexity, and overall efficiency. Enzymatic methods consistently outperform traditional chemical resolution in terms of yield and stereopurity.

| Parameter | Chemical Synthesis (Resolution) | Hydantoinase Process | Multi-Enzyme Cascade (from L-Tyrosine) | Nitrile Hydratase (DKR) |

| Typical Yield | < 50% (without racemization) | > 90% | ~70-80% (isolated)[5] | > 95%[1][7] |

| Enantiomeric Excess (ee) | >99% (after resolution) | > 99%[2] | > 99%[5] | > 99%[1] |

| Starting Material | Racemic HPG | DL-5-(4-hydroxyphenyl)hydantoin | L-Tyrosine | 4-Hydroxybenzaldehyde |

| Key Advantage | Established technology | High efficiency, industrial scale | Uses renewable feedstock | One-pot, high atom economy |

| Key Disadvantage | Inefficient, waste generation | Requires hydantoin synthesis | Complex pathway engineering | Use of cyanide |

Experimental Protocols: A Practical Guide

This section provides a validated, step-by-step methodology for a whole-cell biocatalytic process using a nitrilase/nitrile hydratase system, which represents a state-of-the-art approach.

Protocol: Whole-Cell Biotransformation of rac-2-Amino-2-(4-hydroxyphenyl)acetonitrile

Objective: To synthesize (R)-2-amino-2-(4-hydroxyphenyl)acetamide with high yield and enantiomeric excess using a recombinant E. coli strain expressing an (R)-selective nitrile hydratase.

1. Biocatalyst Preparation: a. Cultivate a recombinant E. coli strain (e.g., JM109) harboring a plasmid for the overexpression of a suitable (R)-selective nitrile hydratase in a rich medium (e.g., Luria-Bertani broth) containing the appropriate antibiotic for plasmid selection. b. Grow the culture at 37°C with shaking (200 rpm) to an optical density at 600 nm (OD600) of 0.6-0.8. c. Induce enzyme expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. d. Continue cultivation at a lower temperature (e.g., 20-25°C) for 12-18 hours to ensure proper protein folding. e. Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). f. Wash the cell pellet twice with a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0) and resuspend to a final concentration of 50-100 g/L wet cell weight. This is the whole-cell biocatalyst.

2. Chemoenzymatic Reaction: a. In a temperature-controlled reaction vessel, prepare a 500 mM ammonium acetate/ammonium hydroxide buffer adjusted to pH 9.5. This high pH is critical for the in situ racemization of the substrate.[1][7] b. Add the substrate, rac-2-amino-2-(4-hydroxyphenyl)acetonitrile, to the desired starting concentration (e.g., 50-100 mM). The substrate can be prepared beforehand via the Strecker synthesis. c. Pre-warm the reaction mixture to the optimal temperature for the enzyme (e.g., 30-40°C). d. Initiate the reaction by adding the prepared whole-cell biocatalyst suspension. e. Maintain the reaction at the set temperature with gentle agitation. Monitor the pH and adjust as necessary, as the reaction progress can cause shifts.

3. Reaction Monitoring and Analysis (Self-Validating System): a. Periodically withdraw aliquots from the reaction mixture. b. Immediately quench the enzymatic reaction by adding an equal volume of acid (e.g., 1 M HCl) or a water-miscible organic solvent (e.g., acetonitrile). c. Centrifuge the quenched sample to remove cells and precipitated proteins. d. Analyze the supernatant using Chiral High-Performance Liquid Chromatography (HPLC) to determine:

- The concentration of the remaining (R)- and (S)-nitrile substrate.

- The concentration of the (R)-amide product.

- The enantiomeric excess (ee) of the product. e. Control: Run a parallel reaction without the biocatalyst to confirm that no significant non-enzymatic hydrolysis occurs under the reaction conditions.

4. Product Isolation: a. Once the reaction has reached completion (as determined by HPLC), remove the cell catalyst by centrifugation or microfiltration. b. Adjust the pH of the supernatant to the isoelectric point of the product to induce precipitation. c. Isolate the crystalline product by filtration, wash with cold water, and dry under vacuum.

Caption: Experimental workflow for whole-cell biocatalytic synthesis.

Conclusion and Future Outlook

The biosynthesis of (R)-2-amino-2-(4-hydroxyphenyl)acetamide has transitioned from a theoretical possibility to an industrially viable reality. Chemoenzymatic routes employing nitrile-converting enzymes, particularly nitrile hydratases in a dynamic kinetic resolution framework, offer the most direct and atom-economical pathway. Concurrently, advances in synthetic biology are enabling the construction of complex multi-enzyme cascades that can produce the precursor R-HPG from basic feedstocks.

Future research will undoubtedly focus on:

-

Enzyme Engineering: Directed evolution and rational design will yield enzymes with enhanced stability, activity, and substrate tolerance, enabling higher reaction titers and space-time yields.[4][5]

-

Process Intensification: The development of continuous flow reactors and advanced immobilization techniques will further improve the efficiency and scalability of these biocatalytic processes.[11]

-

Integrated Bioprocesses: Combining microbial fermentation for feedstock generation (e.g., L-tyrosine) with whole-cell biotransformations in a single, integrated process will be the ultimate goal for a truly sustainable manufacturing platform.

By embracing these biocatalytic strategies, pharmaceutical manufacturers can not only enhance their economic competitiveness but also significantly reduce their environmental footprint, aligning with the global imperative for greener and more sustainable chemical synthesis.

References

-

Hubbard, B. K., & Walsh, C. T. (2000). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Chemistry & Biology. [Link]

-

Tan, Z., et al. (2021). A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine. Biotechnology for Biofuels. [Link]

-

Choroba, C. W., Williams, D. H., & Spencer, J. B. (2000). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Journal of the American Chemical Society. [Link]

-

Singh, R., et al. (2010). Enzymatic Production of D-Amino Acids. Springer Protocols. [Link]

-

Eppinger, M., & Stolz, A. (2020). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis. [Link]

-

Zhou, Y., et al. (2022). One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. Green Synthesis and Catalysis. [Link]

-

Singh, R., et al. (2021). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Current Organic Chemistry. [Link]

-

Martinez, C., et al. (2021). Accelerating the implementation of biocatalysis in pharmaceutical research and development portfolio. Comptes Rendus Chimie. [Link]

-

Liese, A., & Hilterhaus, L. (2013). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition. [Link]

-

Eppinger, M., & Stolz, A. (2019). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. OPUS FAU. [Link]

-

Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules. [Link]

- Google Patents. (2011). Process for the synthesis of hydroxyphenylglycine esters.

-

PubChem. (R)-2-amino-2-(4-hydroxyphenyl)acetamide. PubChem. [Link]

-

Gong, J-S., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories. [Link]

-

PubChem. 2-Amino-2-(4-hydroxyphenyl)acetamide. PubChem. [Link]

-

Baum, J. S., et al. (2021). Autonomous optimisation of biocatalytic reactions: enzymatic synthesis of N-benzyl acetoacetamide in continuous flow. Chemical Science. [Link]

Sources

- 1. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]

- 10. Enzymatic Production of D-Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 11. Autonomous optimisation of biocatalytic reactions: enzymatic synthesis of N-benzyl acetoacetamide in continuous flow - Chemical Science (RSC Publishing) [pubs.rsc.org]

Physicochemical Profiling of (R)-2-amino-2-(4-hydroxyphenyl)acetamide: pKa and Isoelectric Point

Executive Summary

(R)-2-amino-2-(4-hydroxyphenyl)acetamide (CAS: 54397-23-8), also known as D-p-hydroxyphenylglycinamide, is a critical chiral intermediate in the enzymatic synthesis of semi-synthetic cephalosporins (e.g., Cefadroxil, Cefprozil).[1][2] Unlike its parent amino acid, this molecule lacks a free carboxyl group, fundamentally altering its ionization profile.

This guide provides a definitive technical analysis of its dissociation constants (pKa) and isoelectric point (pI). Based on experimental data and structural activity relationships, the molecule exhibits two ionization events: the deprotonation of the

Molecular Identity & Structural Basis[4]

The ionization behavior of (R)-2-amino-2-(4-hydroxyphenyl)acetamide is dictated by two functional groups capable of proton exchange in the aqueous range.

Structural Parameters

| Parameter | Details |

| IUPAC Name | (2R)-2-amino-2-(4-hydroxyphenyl)acetamide |

| Molecular Formula | |

| Molecular Weight | 166.18 g/mol |

| Chirality | R-enantiomer (D-configuration) |

| Key Functional Groups | 1.[1][2][4][5][6][7] Primary Amine ( |

The "Amide Shift" Effect

Researchers transitioning from amino acids to amino amides must account for the "Amide Shift."[3] In D-p-hydroxyphenylglycine (the parent acid), the

Dissociation Constants (pKa)

The molecule functions as a weak base (amine) and a weak acid (phenol).[3] The experimental consensus values are presented below.

Ionization Data Table

| Ionizing Group | Type | Approximate | Species Change |

| Basic (Conjugate Acid) | 7.35 | Cation (+1) | |

| Phenolic Hydroxyl ( | Acidic | 9.30 | Neutral (0) |

Data Source: Aggregated experimental averages from EPA CompTox and PubChem databases [1, 2].[3]

Ionization Pathway Visualization

The following diagram illustrates the protonation states across the pH scale. Unlike standard amino acids, this molecule does not form a significant zwitterionic population because the acidic group (phenol) is less acidic than the ammonium group.[3]

Isoelectric Point (pI) Analysis

Calculation Logic

For an ampholyte where the cationic species transitions directly to a neutral species, and then to an anionic species (without a zwitterionic crossover), the isoelectric point is defined as the pH where the net charge is zero.[3][8][9]

Because

The theoretical pI is calculated as the arithmetic mean of the two dissociation constants enclosing the neutral species:

[8]Implications for Solubility and Extraction[3]

-

Maximum Insolubility: The molecule is least soluble in water near pH 8.3, where the uncharged form dominates.[3]

-

Extraction: To extract the molecule into an organic solvent (e.g., ethyl acetate), the aqueous phase should be adjusted to pH 8.0–8.5.

-

Retention: In cation-exchange chromatography, the molecule will bind at pH < 7.0. In anion-exchange, it will bind at pH > 9.5.

Experimental Determination Protocols

To validate these values in a specific formulation or buffer system, the following self-validating potentiometric titration protocol is recommended.

Method: Potentiometric Titration

Objective: Determine precise stoichiometric

Reagents & Equipment[3]

-

Analyte: ~50 mg (R)-2-amino-2-(4-hydroxyphenyl)acetamide (>98% purity).

-

Titrant: 0.1 M NaOH (standardized) and 0.1 M HCl.

-

Solvent: Carbonate-free distilled water (degassed).

-

Inert Gas: Nitrogen or Argon (to prevent carbonate formation).

-

Apparatus: Automatic titrator or calibrated pH meter with temperature probe (

).

Step-by-Step Workflow

Data Processing (Self-Validation)

-

Plot the Curve: Generate a pH vs. Volume of NaOH curve.

-

Identify Inflection Points: Look for two inflection points.

-

Calculation: Use the Henderson-Hasselbalch equation or Bjerrum’s formation function (

) to solve for

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9815310, (R)-2-amino-2-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: (R)-2-amino-2-(4-hydroxyphenyl)acetamide.[2] Retrieved from [Link]

Sources

- 1. (R)-2-amino-2-(4-hydroxyphenyl)acetamide | C8H10N2O2 | CID 9815310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (R)-2-amino-2-(4-hydroxyphenyl)acetamide | 54397-23-8 [chemicalbook.com]

- 6. (2R)-2-Amino-2-(4-hydroxyphenyl)-acetamide Pharmaceutical Secondary Standard; Certified Reference Material 54397-23-8 [sigmaaldrich.com]

- 7. D-p-hydroxyphenylglycine | C8H9NO3 | CID 89853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]

Enzymatic synthesis protocols for (R)-2-amino-2-(4-hydroxyphenyl)acetamide

Application Note: Biocatalytic Production of (R)-2-Amino-2-(4-Hydroxyphenyl)acetamide

Executive Summary

Target Molecule: (R)-2-amino-2-(4-hydroxyphenyl)acetamide Synonyms: D-4-Hydroxyphenylglycine amide; D-HPG Amide. CAS: 72151-95-2 Primary Application: Critical chiral intermediate for semi-synthetic cephalosporins (e.g., Cefadroxil, Cefprozil) and penicillins (Amoxicillin).

This guide details the Chemo-Enzymatic Nitrile Hydratase/Amidase Process . Unlike the traditional hydantoinase route which yields the free acid (D-HPG), this protocol specifically isolates the amide form. The amide is increasingly valued for "green" enzymatic coupling to

The protocol utilizes a robust two-step enzymatic cascade:[1]

-

Non-stereoselective Hydration: Conversion of the aminonitrile to racemic amide using Nitrile Hydratase (NHase).

-

Stereoselective Resolution: Kinetic resolution using an L-Amino Acid Amidase to hydrolyze the (S)-isomer, yielding optically pure (R)-amide.

Reaction Mechanism & Pathway

The synthesis relies on the distinct substrate specificities of two enzyme classes. The chemical Strecker synthesis first provides the racemic aminonitrile precursor.

The Biocatalytic Cascade:

-

Nitrile Hydratase (NHase): Hydrates the nitrile group to an amide.[1][2] Most commercial NHases (e.g., from Rhodococcus rhodochrous) exhibit low enantioselectivity for

-substituted aminonitriles, producing a racemic amide mixture. -

L-Amino Acid Amidase: This enzyme acts as the "chiral gatekeeper." It selectively hydrolyzes the (S)-amide (L-isomer) into the free acid and ammonia. The (R)-amide (D-isomer) is not recognized by the enzyme and remains intact.

Figure 1: The kinetic resolution pathway. The L-Amidase selectively degrades the unwanted isomer, leaving the target (R)-amide.

Experimental Protocols

Phase 1: Substrate Preparation (Strecker Synthesis)

Note: This step is chemical.[3] If purchasing the aminonitrile, proceed to Phase 2.

-

Reagents: 4-Hydroxybenzaldehyde, NaCN (or KCN), NH₄Cl, Methanol/Ammonia.

-

Key Parameter: Maintain temperature < 30°C to prevent decomposition of the thermolabile aminonitrile.

-

Storage: The nitrile is unstable in aqueous solution; use immediately or store as a dry hydrochloride salt.

Phase 2: Enzymatic Hydration (Nitrile Racemic Amide)

This step uses Rhodococcus rhodochrous J1 (or commercial equivalents containing Co-NHase) to convert the nitrile.

Reagents:

-

Substrate: (R,S)-2-amino-2-(4-hydroxyphenyl)acetonitrile (500 mM).

-

Buffer: 50 mM Potassium Phosphate (KPB), pH 7.5.

-

Catalyst: Lyophilized Rhodococcus cells (20 g/L dry cell weight).

Protocol:

-

Reactor Setup: Use a jacketed glass reactor with overhead stirring.

-

Temperature Control: Set to 5°C - 10°C .

-

Why? Aminonitriles are in equilibrium with aldehyde/cyanide. Low temperature shifts equilibrium toward the nitrile and protects the enzyme from aldehyde inactivation.

-

-

Addition: Suspend cells in buffer. Add substrate in fed-batch mode (e.g., 50 mM aliquots every 30 mins).

-

Why? High nitrile concentrations can inhibit NHase activity.

-

-

Reaction: Stir at 400 rpm for 6–8 hours.

-

Termination: Filter biomass (Celite aid) when nitrile is <1% (monitor via HPLC).

-

Output: Solution containing ~500 mM racemic amide.

Phase 3: Kinetic Resolution (Racemic Amide (R)-Amide)

This step uses an L-specific amidase (e.g., from Pseudomonas azotoformans or Ochrobactrum anthropi).[4]

Reagents:

-

Substrate: Crude filtrate from Phase 2 (Racemic Amide).

-

Enzyme: L-Amino Acid Amidase (purified or whole cell).

-

pH Control: 2M NaOH (to neutralize acid produced).

Protocol:

-

Adjustment: Warm the filtrate to 30°C . Adjust pH to 8.0.

-

Enzyme Addition: Add L-Amidase (10–20 U/mL).

-

Hydrolysis: Agitate gently. The pH will drop as (S)-amide is converted to (S)-acid.

-

pH Stat: Use an autotitrator to maintain pH 8.0 with NaOH.

-

Completion: The reaction stops consuming base when ~50% conversion is reached (theoretical max yield of (R)-amide is 50%).

-

Separation (The Critical Step):

-

The mixture contains (R)-Amide (neutral/basic) and (S)-Acid (anionic at pH 8).

-

Option A (Resin): Pass through a cation exchange resin (H+ form). Both bind. Elute with dilute ammonia. The acid elutes first; the amide elutes later due to higher pKa.

-

Option B (Solubility): Concentrate the solution. Adjust pH to 6.5 (isoelectric point of the acid). The (S)-acid precipitates. Filter. The filtrate contains the (R)-amide.

-

Analytical Methods & Validation

HPLC Method (Chiral) To validate optical purity (Enantiomeric Excess - ee%).

| Parameter | Condition |

| Column | CROWNPAK CR(+) (Daicel) or Chirex 3126 |

| Mobile Phase | Perchloric acid (pH 1.5) or CuSO₄/Methanol (for ligand exchange) |

| Flow Rate | 0.5 mL/min |

| Detection | UV @ 230 nm (Amide) and 275 nm (Phenol ring) |

| Temperature | 25°C (Lower temp improves resolution) |

| Retention | (S)-Amide elutes first; (R)-Amide elutes second (verify with standards). |

Self-Validating Check:

-

If the reaction proceeds beyond 50% conversion (base consumption continues), the enzyme is losing stereospecificity. Stop immediately.

-

Target Specification: >98% ee for (R)-amide.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield (<40%) | Aldehyde toxicity during Phase 2. | Lower temp to 4°C; reduce substrate feed rate. |

| Low Optical Purity | Non-specific hydrolysis. | Ensure pH is strictly controlled (pH > 9 causes chemical racemization). |

| Enzyme Inactivation | Product inhibition (Ammonia). | Apply vacuum to remove ammonia or use a resin to sequester it. |

| Color Formation | Phenol oxidation. | Add 1mM DTT or perform reaction under Nitrogen blanket. |

Process Workflow Diagram

Figure 2: Integrated workflow from nitrile precursor to purified (R)-amide.

References

-

Asano, Y., et al. (1982). "Aliphatic nitrile hydratase from Arthrobacter sp. J-1 purification and characterization." Agricultural and Biological Chemistry. Link

-

DSM IP Assets B.V. (2003). "Process for the preparation of D-amino acid amides." World Intellectual Property Organization (Patent WO2003080854). Link

-

Sonke, T., et al. (2005). "Amino acid amidases in biocatalysis." Stereoselective Biocatalysis, Marcel Dekker. Link

-

Wegman, M.A., et al. (2001). "Chemoenzymatic synthesis of (R)-phenylglycine amide and (R)-4-hydroxyphenylglycine amide." Journal of Molecular Catalysis B: Enzymatic. Link

-

Daicel Chiral Technologies. "Instruction Manual for CROWNPAK CR(+)." Link

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Frontiers | Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications [frontiersin.org]

- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Procedure for chemical synthesis of (R)-2-amino-2-(4-hydroxyphenyl)acetamide from phenol

From Phenol to Chiral Synthon: A High-Fidelity Protocol

Executive Summary

This application note details the robust chemical synthesis of (R)-2-amino-2-(4-hydroxyphenyl)acetamide (also known as D-4-hydroxyphenylglycinamide), a critical chiral intermediate in the manufacturing of semi-synthetic cephalosporins (e.g., Cefadroxil, Cefprozil).

While enzymatic routes (hydantoinase process) exist, this guide focuses on the classical industrial chemical route starting from Phenol . This pathway remains the gold standard for laboratory-to-pilot scale synthesis due to reagent accessibility and the ability to strictly control enantiomeric purity via salt-based resolution.

Target Molecule Profile:

-

IUPAC Name: (2R)-2-amino-2-(4-hydroxyphenyl)acetamide[1]

-

Molecular Formula: C₈H₁₀N₂O₂

-

Key Attribute: >99% Enantiomeric Excess (ee) required for pharmaceutical applications.

Strategic Route Analysis

The synthesis is executed in four distinct phases to ensure high yield and optical purity.

| Phase | Transformation | Methodology | Rationale |

| 1 | Condensation | Mannich-type Reaction | Direct functionalization of Phenol with Glyoxylic acid and Ammonia to form the carbon skeleton. |

| 2 | Resolution | Diastereomeric Crystallization | Separation of the (R)-enantiomer using (+)-Camphor-10-sulfonic acid (CSA) or similar resolving agents. |

| 3 | Activation | Esterification | Conversion of the carboxylic acid to the methyl ester to activate the carbonyl carbon. |

| 4 | Amidation | Ammonolysis | Nucleophilic substitution with ammonia to yield the final primary amide. |

Reaction Pathway Diagram

Figure 1: Strategic reaction pathway from Phenol to the target Chiral Amide.

Detailed Experimental Protocols

Phase 1: Synthesis of DL-4-Hydroxyphenylglycine (DL-HPG)

Objective: Construct the amino acid skeleton via a one-pot condensation.

Reagents:

-

Phenol (99%): 1.5 equivalents (Excess prevents bis-alkylation)

-

Glyoxylic Acid (50% aq.[3] solution): 1.0 equivalent

-

Ammonium Hydroxide (28% NH₃): 2.5 equivalents

-

Hydrochloric Acid (conc.): For pH adjustment[3]

Protocol:

-

Preparation: In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, charge Phenol (141 g, 1.5 mol) and Ammonium Hydroxide (150 mL).

-

Addition: Heat the mixture to 45°C. Slowly add Glyoxylic Acid (148 g of 50% solution, 1.0 mol) dropwise over 4–6 hours. Critical: Maintaining slow addition prevents oligomerization.

-

Digestion: Stir the reaction mixture at 45–50°C for an additional 2 hours.

-

Precipitation: Cool the mixture to 20°C. Slowly add Conc. HCl to adjust the pH to 6.5–7.0 (the isoelectric point of HPG).

-

Isolation: The product precipitates as a white to off-white solid. Filter the solid and wash with cold water (2 x 100 mL) and methanol (1 x 50 mL) to remove unreacted phenol.

-

Drying: Dry in a vacuum oven at 60°C.

-

Expected Yield: ~60-70% (based on Glyoxylic acid).

-

Appearance: White crystalline powder.

-

Phase 2: Optical Resolution to (R)-HPG

Objective: Isolate the D-isomer (R-configuration) required for biological activity.

Reagents:

-

DL-HPG (from Phase 1)

-

(+)-Camphor-10-sulfonic acid (CSA) (Resolving agent)

-

Solvent: Water/Isopropanol mixture

Protocol:

-

Salt Formation: Suspend DL-HPG (167 g, 1.0 mol) in water (500 mL) at 90°C. Add (+)-CSA (232 g, 1.0 mol). The mixture becomes clear as the diastereomeric salts form.

-

Crystallization: Cool the solution slowly to 20°C over 8 hours. The (R)-HPG[4]·(+)-CSA salt is less soluble and will crystallize preferentially.

-

Filtration: Filter the crystals and wash with a small amount of ice-cold water.

-

Liberation: Resuspend the salt in water (400 mL). Adjust pH to 6–7 using Ammonia (28%) to liberate the free amino acid.

-

Recovery: Filter the precipitated (R)-HPG , wash with Methanol, and dry.

-

Optical Rotation:[5]

(c=1, 1N HCl). -

Enantiomeric Excess: >98% (Check via Chiral HPLC).

-

Phase 3: Methyl Ester Formation

Objective: Convert the carboxylic acid to an ester to facilitate amidation.

Reagents:

-

(R)-HPG (Pure)

-

Methanol (Anhydrous)

-

Thionyl Chloride (SOCl₂)

Protocol:

-

Setup: Charge Methanol (500 mL) into a flask. Cool to -5°C.

-

Activation: Dropwise add Thionyl Chloride (1.2 eq) to the methanol, maintaining temperature <0°C. (Generates anhydrous HCl in situ).

-

Addition: Add (R)-HPG (100 g) portion-wise to the solution.

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. The solid will dissolve.[6]

-

Workup: Concentrate the solvent under vacuum to ~20% volume. Add Diethyl Ether or Ethyl Acetate to precipitate the (R)-HPG Methyl Ester Hydrochloride salt.

-

Isolation: Filter the white solid (Ester·HCl).

-

Note: The salt is stable and can be stored.

-

Phase 4: Ammonolysis to (R)-Amide

Objective: Convert the ester to the target primary amide.

Reagents:

-

(R)-HPG Methyl Ester Hydrochloride[4]

-

Ammonia (Gas) or Methanolic Ammonia (7N)

Protocol:

-

Dissolution: Dissolve (R)-HPG Methyl Ester·HCl (50 g) in Methanol (200 mL).

-

Neutralization: Add 1.0 eq of Sodium Methoxide or bubbling NH₃ to neutralize the HCl salt (pH ~9). Filter off any NaCl/NH₄Cl formed.

-

Amidation: Transfer the filtrate to a pressure vessel (autoclave) or saturate with Ammonia Gas at 0°C until saturation. Seal and stir at Room Temperature (20–25°C) for 24–48 hours.

-

Chemistry Insight: Esters react with ammonia to form amides and alcohols.[7] The reaction is slower than with acid chlorides but preserves the chiral center integrity better.

-

-

Precipitation: The target amide, (R)-2-amino-2-(4-hydroxyphenyl)acetamide , is less soluble in methanol than the ester. It often precipitates directly.

-

Purification: Concentrate the mixture if necessary. Filter the solid.[3][6] Recrystallize from Water/Ethanol if higher purity is needed.

Analytical Validation (QC)

| Test | Method | Acceptance Criteria |

| Identity | ¹H-NMR (DMSO-d₆) | |

| Chiral Purity | Chiral HPLC (Crownpak CR(+)) | > 99.0% ee (R-isomer) |

| Chemical Purity | HPLC (C18, Phosphate buffer) | > 98.0% |

| Optical Rotation | Polarimetry |

Process Workflow Diagram

Figure 2: Operational workflow for the isolation and conversion of the chiral target.

Troubleshooting & Safety

-

Racemization Risk: Avoid high temperatures (>40°C) during the amidation step (Phase 4). Basic conditions can induce racemization of the

-proton. -

Phenol Handling: Phenol is highly corrosive and toxic. All Phase 1 operations must be conducted in a fume hood with appropriate PPE (Face shield, Butyl gloves).

-

Filtration Issues: The DL-HPG precipitate can be fine. Digestion (heating/cooling cycles) improves crystal size and filtration rate.

References

-

Sigma-Aldrich. (2R)-2-Amino-2-(4-hydroxyphenyl)-acetamide Certified Reference Material.[2]Link

-

Google Patents. Process for preparing racemic 4-hydroxyphenylglycine (US4205185A).Link

-

ResearchGate. D-Phenylglycine and D-4-hydroxyphenylglycine methyl esters via penicillin G acylase catalysed resolution.Link

-

PubChem. (R)-2-amino-2-(4-hydroxyphenyl)acetamide Compound Summary.Link

-

ChemicalBook. (2R)-2-AMINO-2-(4-HYDROXYPHENYL)ACETAMIDE Properties and Suppliers.Link

Sources

- 1. (R)-2-amino-2-(4-hydroxyphenyl)acetamide | C8H10N2O2 | CID 9815310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-氨基-2-(4-羟基苯基)乙酰胺 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

- 3. US4205185A - Process for preparing racemic 4-hydroxyphenylglycine - Google Patents [patents.google.com]

- 4. ThermoML:J. Chem. Eng. Data 2017, 62, 1, 69-79 [trc.nist.gov]

- 5. EP0002297B1 - Process for the preparation of dl-phenyl-glycine amide - Google Patents [patents.google.com]

- 6. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids - Google Patents [patents.google.com]

- 7. dalalinstitute.com [dalalinstitute.com]

Application Note: Biocatalytic Production of (R)-2-amino-2-(4-hydroxyphenyl)acetamide via PGA Kinetic Resolution

This Application Note describes the protocol for the production of (R)-2-amino-2-(4-hydroxyphenyl)acetamide (also known as D-p-hydroxyphenylglycine amide or D-HPGA ) using Penicillin G Acylase (PGA) .

While D-HPGA is often used as a nucleophile in the synthesis of antibiotics (e.g., Cefadroxil), this guide focuses on the production of the chiral amide itself from a racemic mixture. The method utilizes the stereoselective N-acylation properties of PGA , which preferentially acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and enantiomerically pure.

Introduction & Mechanism[1]

The Target Molecule

(R)-2-amino-2-(4-hydroxyphenyl)acetamide is the amide derivative of D-4-hydroxyphenylglycine (D-HPG). It is a critical chiral synthon used in the semi-synthesis of

The Biocatalytic Strategy

Penicillin G Acylase (PGA) from E. coli is a heterodimeric N-terminal serine hydrolase.[1][2] While its primary industrial function is the hydrolysis of Penicillin G, it exhibits high enantioselectivity towards nucleophiles during acyl transfer reactions.

In this protocol, PGA is used to resolve racemic (RS)-2-amino-2-(4-hydroxyphenyl)acetamide via enantioselective N-acylation .

-

Acyl Donor: Methyl Phenylacetate (PhAc-OMe).

-

Substrate: Racemic (RS)-HPG Amide.

-

Mechanism: PGA catalyzes the transfer of the phenylacetyl group to the (S)-amine (L-isomer), converting it into N-phenylacetyl-(S)-HPG amide.

-

Outcome: The (R)-amine (D-isomer) is sterically disfavored by the enzyme's active site and remains unreacted, allowing for its isolation in high enantiomeric excess (

).

Reaction Pathway Diagram

Caption: Kinetic resolution pathway where PGA selectively acylates the (S)-enantiomer, yielding the pure (R)-target.

Experimental Protocols

Materials & Equipment

-

Biocatalyst: Immobilized Penicillin G Acylase (e.g., on Eupergit® C, Sepabeads® EC-HG, or covalent binding on chitosan). Activity > 150 IU/g wet weight.[3]

-

Substrate: (RS)-2-amino-2-(4-hydroxyphenyl)acetamide (chemically synthesized via Strecker synthesis or hydration of the nitrile).

-

Acyl Donor: Methyl Phenylacetate (98%).

-

Solvent System: Phosphate buffer (50 mM, pH 7.5) / Methanol (90:10 v/v). Note: Methanol improves solubility of the ester.

-

Equipment: Thermostatted orbital shaker, HPLC (C18 chiral column), pH stat titrator.

Protocol: Kinetic Resolution

Step 1: Reaction Setup

-

Prepare a 50 mM Potassium Phosphate buffer (pH 7.5) .

-

Dissolve (RS)-HPG Amide (50 mM) in the buffer. Ensure complete dissolution (mild heating to 30°C may be required).

-

Add Methyl Phenylacetate (30 mM, 0.6 equivalents). Rationale: Using < 1.0 eq ensures we do not over-acylate, though the enzyme's specificity usually protects the R-isomer.

-

Adjust temperature to 25°C . Lower temperatures favor enantioselectivity (

-value) over rate.

Step 2: Enzymatic Conversion

-

Initiate the reaction by adding Immobilized PGA (50 U/mL reaction volume).

-

Incubate with gentle shaking (150 rpm).

-

pH Control: The reaction releases methanol but consumes the ester. If hydrolysis of the ester (side reaction) occurs, Phenylacetic acid is produced, dropping pH. Maintain pH 7.5 using 1M NaOH via a pH-stat.

Step 3: Monitoring

-

Withdraw 50 µL aliquots every 30 minutes.

-

Quench with 50 µL acetonitrile (removes protein).

-

Analyze via Chiral HPLC (e.g., Chirex 3126 or Crownpak CR+).

-

Stop Criterion: When the (S)-isomer is completely depleted (>99% conversion of S-form) or when the remaining amine has >98% ee.

-

Step 4: Downstream Processing (Purification)

-

Filtration: Remove the immobilized enzyme by vacuum filtration (sintered glass). Wash enzyme with buffer for reuse.

-

Separation:

-

The product N-phenylacetyl-(S)-HPG amide is significantly more hydrophobic and often precipitates or can be extracted with Ethyl Acetate at pH 7.0.

-

The target (R)-HPG Amide remains in the aqueous phase.

-

-

Isolation:

-

Wash the aqueous phase with Ethyl Acetate (2x) to remove traces of ester and N-acylated byproduct.

-

Concentrate the aqueous phase under vacuum.

-